molecular formula C11H15ClFNO B6180151 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride CAS No. 2613382-70-8

1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride

Cat. No.: B6180151
CAS No.: 2613382-70-8
M. Wt: 231.7
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Description

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO It is a hydrochloride salt form of a methanamine derivative, characterized by the presence of a cyclopropyl group and a substituted phenyl ring

Preparation Methods

The synthesis of 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and cyclopropylamine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-fluoro-4-methoxybenzaldehyde with cyclopropylamine under acidic conditions.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, such as reducing the aromatic ring or the cyclopropyl group using hydrogenation catalysts.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

    Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological or psychiatric disorders.

    Industry: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Detailed studies are required to elucidate the specific molecular interactions and pathways involved.

Comparison with Similar Compounds

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride can be compared with similar compounds such as:

    1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride: Similar structure but lacks the methoxy group.

    1-(3-Chlorophenyl)cyclopropylmethanamine hydrochloride: Contains a chlorine substituent instead of a fluorine.

    1-(3,4-Dimethoxyphenyl)cyclopropylmethanamine hydrochloride: Contains two methoxy groups on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

CAS No.

2613382-70-8

Molecular Formula

C11H15ClFNO

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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